molecular formula C7H15NO2 B13302307 Methyl (3R)-3-amino-4-methylpentanoate

Methyl (3R)-3-amino-4-methylpentanoate

Cat. No.: B13302307
M. Wt: 145.20 g/mol
InChI Key: VSYRRAKUNWIGRY-ZCFIWIBFSA-N
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Description

Methyl (3R)-3-amino-4-methylpentanoate is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. It is a derivative of amino acids and is known for its unique structural properties, which make it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-3-amino-4-methylpentanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (3R)-3-amino-4-methylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of microwave-assisted synthesis is also explored to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Methyl (3R)-3-amino-4-methylpentanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (3R)-3-amino-4-methylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Methyl (3R)-3-amino-4-methylpentanoate can be compared with other similar compounds such as:

  • Methyl (3R)-3-amino-4-ethylpentanoate
  • Methyl (3R)-3-amino-4-propylpentanoate

These compounds share similar structural features but differ in their side chains, which can influence their reactivity and applications. This compound is unique due to its specific side chain, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl (3R)-3-amino-4-methylpentanoate

InChI

InChI=1S/C7H15NO2/c1-5(2)6(8)4-7(9)10-3/h5-6H,4,8H2,1-3H3/t6-/m1/s1

InChI Key

VSYRRAKUNWIGRY-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@@H](CC(=O)OC)N

Canonical SMILES

CC(C)C(CC(=O)OC)N

Origin of Product

United States

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